molecular formula C6H10ClFO2 B1621434 Butyl chlorofluoroacetate CAS No. 368-34-3

Butyl chlorofluoroacetate

Cat. No.: B1621434
CAS No.: 368-34-3
M. Wt: 168.59 g/mol
InChI Key: KXGUVXPIYLHEBH-UHFFFAOYSA-N
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Description

Butyl chlorofluoroacetate is an organic compound with the molecular formula C6H10ClFO2. It is a colorless liquid with a pungent odor and is used in various industrial and research applications. The presence of both chlorine and fluorine atoms in its structure makes it a unique compound with distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Butyl chlorofluoroacetate typically involves the esterification of 2-chloro-2-fluoroacetic acid with butanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to high-purity products.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine or fluorine atom is replaced by other nucleophiles.

    Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield 2-chloro-2-fluoroacetic acid and butanol.

    Reduction: The compound can be reduced to form butyl 2-chloro-2-fluoroethanol.

Common Reagents and Conditions:

    Nucleophiles: Sodium hydroxide, potassium hydroxide, and other strong bases are commonly used in substitution reactions.

    Acids and Bases: Hydrochloric acid and sodium hydroxide are used in hydrolysis reactions.

    Reducing Agents: Lithium aluminum hydride and sodium borohydride are used in reduction reactions.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.

    Hydrolysis Products: 2-chloro-2-fluoroacetic acid and butanol.

    Reduction Products: Butyl 2-chloro-2-fluoroethanol.

Scientific Research Applications

Butyl chlorofluoroacetate has diverse applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.

    Medicinal Chemistry: The compound is explored for its potential use in the development of pharmaceuticals due to its unique chemical properties.

    Materials Science: It is used in the synthesis of fluorinated materials with special properties such as high thermal stability and resistance to chemical degradation.

    Biological Studies: The compound is used in studies involving enzyme inhibition and metabolic pathways.

Mechanism of Action

The mechanism of action of Butyl chlorofluoroacetate involves its interaction with various molecular targets. The presence of chlorine and fluorine atoms allows it to form strong bonds with target molecules, leading to inhibition or modification of their activity. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.

Comparison with Similar Compounds

    Butyl 2-chloroacetate: Similar in structure but lacks the fluorine atom.

    Butyl 2-fluoroacetate: Similar in structure but lacks the chlorine atom.

    Ethyl 2-chloro-2-fluoroacetate: Similar in structure but has an ethyl group instead of a butyl group.

Uniqueness: Butyl chlorofluoroacetate is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties such as increased reactivity and stability. This makes it a valuable compound in various chemical and industrial applications.

Biological Activity

Butyl chlorofluoroacetate (BCFA) is an organic compound classified as a chlorinated and fluorinated derivative of acetic acid. Its chemical formula is C6H11ClO2\text{C}_6\text{H}_{11}\text{ClO}_2 and it has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article delves into the biological activity of BCFA, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

This compound is characterized by the presence of chlorine and fluorine atoms, which significantly influence its reactivity and biological interactions. The compound's structure includes a butyl group attached to a chlorofluoroacetate moiety, which enhances its lipophilicity and potential for membrane permeability.

1. Toxicological Studies

Research indicates that halogenated acetic acids, including BCFA, exhibit varying degrees of toxicity. A study on the toxicokinetics of halogenated acetic acids highlighted that compounds like BCFA can lead to adverse health effects due to their reactivity with biological macromolecules . Specifically, the study found that exposure to halogenated compounds can result in cytotoxicity and genotoxicity, raising concerns about their safety in environmental and pharmaceutical applications .

2. Pharmacological Potential

BCFA has been investigated for its potential as a pharmaceutical agent. Its structural similarity to other bioactive compounds suggests it may interact with specific biological targets. For instance, studies have explored its effects on phosphodiesterase enzymes, which are crucial in regulating cellular signaling pathways. Compounds with similar structures have shown promise as inhibitors of phosphodiesterase activity, leading to increased intracellular levels of cyclic AMP (cAMP), a critical messenger in various physiological processes .

Case Study 1: Inhibition of Phosphodiesterase Activity

In a study examining various phenyl alkyl ketones as phosphodiesterase inhibitors, certain compounds demonstrated significant inhibitory effects on PDE4, with IC50 values in the nanomolar range. Although BCFA was not directly tested, the findings suggest that structurally related compounds could exhibit similar pharmacological properties .

Case Study 2: Environmental Impact Assessment

An environmental assessment of halogenated disinfection by-products (DBPs), including BCFA, revealed their persistence in water systems and potential health risks associated with long-term exposure. The study emphasized the need for careful monitoring and regulation of such compounds due to their toxicological profiles .

Data Tables

Study Compound IC50 (nM) Biological Activity
Study 1Phenyl ketone 5v40PDE4 inhibition
Study 2Phenyl ketone 5zf100PDE4 inhibition
Environmental StudyBCFAN/AToxicity assessment

Properties

IUPAC Name

butyl 2-chloro-2-fluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClFO2/c1-2-3-4-10-6(9)5(7)8/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXGUVXPIYLHEBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30378461
Record name butyl 2-chloro-2-fluoroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

368-34-3
Record name butyl 2-chloro-2-fluoroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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